molecular formula C10H5BrF3NO2 B1414445 Methyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate CAS No. 1804406-56-1

Methyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate

Cat. No. B1414445
CAS RN: 1804406-56-1
M. Wt: 308.05 g/mol
InChI Key: UXUOPFFTRWTIQS-UHFFFAOYSA-N
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Description

“Methyl 2-cyano-3-(trifluoromethyl)benzoate” is a compound with the CAS Number: 1211596-75-6. It has a molecular weight of 229.16 and its IUPAC name is methyl 2-cyano-3-(trifluoromethyl)benzoate . Another related compound is “methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate” with the CAS Number: 1804406-50-5 and a molecular weight of 308.05 .


Synthesis Analysis

While specific synthesis methods for “Methyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate” were not found, trifluoromethylpyridines, which are structurally similar, have been synthesized and used in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The InChI code for “Methyl 2-cyano-3-(trifluoromethyl)benzoate” is 1S/C10H6F3NO2/c1-16-9(15)6-3-2-4-8(7(6)5-14)10(11,12)13/h2-4H,1H3 . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-cyano-3-(trifluoromethyl)benzoate” is a solid at room temperature and should be stored sealed in a dry environment at 2-8°C .

Safety and Hazards

“Methyl 2-cyano-3-(trifluoromethyl)benzoate” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H335 and the precautionary statements include P261-P305+P351+P338 .

Future Directions

Trifluoromethyl groups are found in many FDA-approved drugs and pesticides, suggesting that they will continue to be an important area of research in the future . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of trifluoromethylpyridine derivatives .

properties

IUPAC Name

methyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)8-5(4-15)6(10(12,13)14)2-3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUOPFFTRWTIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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